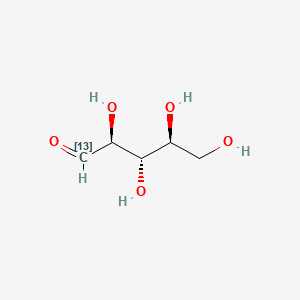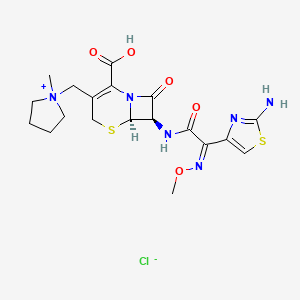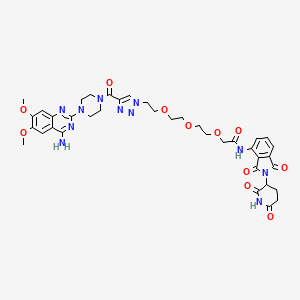
L-Ribose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ribose-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into L-Ribose. L-Ribose is a non-naturally occurring pentose sugar that serves as a starting material for synthesizing L-nucleoside analogues, which are important in antiviral and anticancer drug development . The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Ribose-13C can be synthesized through microbial and enzymatic strategies. One common method involves the microbial oxidation of ribitol to produce L-Ribulose, which is then converted to L-Ribose . Enzymatic methods utilize sugar isomerases to convert L-Arabinose, L-Ribulose, or ribitol into L-Ribose . These methods are preferred over chemical synthesis due to their higher specificity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological approaches. Microbial biotransformation and enzymatic catalysis are employed to produce L-Ribose from biomass . These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Ribose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce L-Ribonolactone, while reduction can yield L-Ribitol .
Applications De Recherche Scientifique
L-Ribose-13C has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of L-Ribose-13C involves its incorporation into metabolic pathways where it serves as a precursor for various biochemical compounds. In NMR studies, the carbon-13 isotope provides detailed information about molecular structures and dynamics by acting as a tracer . This allows researchers to investigate the interactions and conformations of biomolecules with high precision.
Comparaison Avec Des Composés Similaires
L-Ribose-13C is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like D-Ribose and L-Ribulose. While D-Ribose is naturally occurring and widely used in energy metabolism, L-Ribose is non-natural and primarily used in pharmaceutical synthesis . L-Ribulose, an isomer of L-Ribose, is another similar compound used as a precursor in the synthesis of L-Ribose .
List of Similar Compounds
- D-Ribose
- L-Ribulose
- L-Arabinose
- L-Xylulose
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights that are not possible with its unlabeled counterparts.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |
Clé InChI |
PYMYPHUHKUWMLA-ONVQHORQSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)








![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
